molecular formula C11H9FN2O B13179741 2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

Cat. No.: B13179741
M. Wt: 204.20 g/mol
InChI Key: OHWYLNMVBIYRMF-UHFFFAOYSA-N
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Description

2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.20 g/mol It is characterized by the presence of a fluorine atom at the 2-position and a 1-methyl-1H-pyrazol-3-yl group at the 6-position of a benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with 1-methyl-1H-pyrazole in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, synthesis, and applications based on diverse scientific literature.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.20 g/mol
IUPAC Name 2-fluoro-6-(1-methylpyrazol-3-yl)benzaldehyde
InChI Key OHWYLNMVBIYRMF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the condensation of 2-fluorobenzaldehyde with 1-methyl-1H-pyrazole under reflux conditions, often using a suitable catalyst and solvent. The product can be purified through recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds with the pyrazole moiety exhibit significant anticancer activity. Specifically, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. The mechanism appears to involve the inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that pyrazole derivatives possess notable antibacterial and antifungal activities. For instance, certain synthesized pyrazoles demonstrated effectiveness against pathogenic fungi and bacteria, indicating their potential as therapeutic agents in treating infections .

Anti-inflammatory Effects

Some pyrazole derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. These compounds may provide therapeutic benefits in managing inflammatory conditions .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. This interaction may lead to the modulation of various signaling pathways, resulting in antiproliferative effects on cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundKey DifferencesBiological Activity
2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde Pyrazole group at the 4-positionSimilar anticancer activity
2-Fluoro-6-(1H-pyrazol-3-yl)benzaldehyde Lacks the methyl group on the pyrazole ringReduced activity
2-Fluoro-6-(1-methylimidazol-4-yl)benzaldehyde Contains an imidazole ringDifferent activity profile

Case Studies

Recent studies have highlighted the promising potential of pyrazole derivatives in drug development:

  • Combination Therapy : A study demonstrated that combining certain pyrazole derivatives with doxorubicin enhanced cytotoxic effects against MDA-MB-231 cells, suggesting a synergistic effect that could improve treatment outcomes in breast cancer .
  • Antifungal Activity : Research reported that specific pyrazole carboxamides exhibited significant antifungal activity against various pathogens, indicating their potential for therapeutic use in fungal infections .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

2-fluoro-6-(1-methylpyrazol-3-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-14-6-5-11(13-14)8-3-2-4-10(12)9(8)7-15/h2-7H,1H3

InChI Key

OHWYLNMVBIYRMF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=C(C(=CC=C2)F)C=O

Origin of Product

United States

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